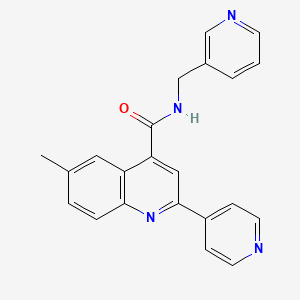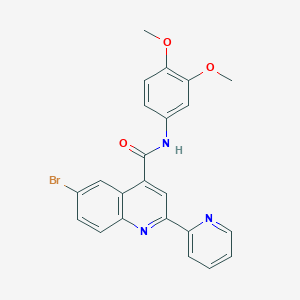
2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PPQ belongs to the class of quinoline carboxamides and has shown promising results in treating various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide exerts its therapeutic effects by modulating various cellular pathways. 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to inhibit the activity of protein kinase C, a key regulator of cell growth and proliferation. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to modulate the activity of various ion channels and transporters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has also been found to have antimalarial activity by inhibiting the growth of Plasmodium falciparum. In addition, 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has also been found to modulate the activity of various ion channels and transporters, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied, and its properties and effects are well characterized. However, there are also some limitations to using 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments. 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a relatively complex compound, and its synthesis can be challenging. In addition, the exact mechanism of action of 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. Understanding the molecular pathways involved in the therapeutic effects of 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide could lead to the development of more effective treatments. Another direction is to explore the potential of 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in treating other diseases, such as viral infections and autoimmune disorders. Finally, research could focus on optimizing the synthesis and formulation of 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide to improve its efficacy and reduce its toxicity.
In conclusion, 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a synthetic compound that has shown promising results in treating various diseases, including cancer, malaria, and neurodegenerative disorders. 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments, but there are also some limitations. Future research on 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide could lead to the development of more effective treatments for these diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, malaria, and neurodegenerative disorders. 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-propylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-2-6-18-10-12-20(13-11-18)24-15-22(21-8-3-4-9-23(21)28-24)25(29)27-17-19-7-5-14-26-16-19/h3-5,7-16H,2,6,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAONOAPSYJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504339.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504343.png)




![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504394.png)

![methyl 3-({[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504405.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504414.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3504415.png)
![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504417.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504424.png)
![7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3504430.png)